molecular formula C10H8Cl6F12Si2 B3131347 1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE CAS No. 35192-54-2

1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE

Cat. No.: B3131347
CAS No.: 35192-54-2
M. Wt: 625 g/mol
InChI Key: KMVNRUGIHDERJS-UHFFFAOYSA-N
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Description

1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE is a specialized organosilane compound with the molecular formula C10H8Cl6F12Si2 and a molecular weight of 625.04 g/mol . This compound is characterized by its unique structure, which includes trichlorosilylethyl groups attached to a dodecafluorohexane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE typically involves the reaction of dodecafluorohexane with trichlorosilylethyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to produce the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include water, alcohols, and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound .

Scientific Research Applications

1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE involves its ability to form strong covalent bonds with various substrates. The trichlorosilylethyl groups react with hydroxyl groups on surfaces, forming stable siloxane bonds. This property makes it useful for surface modification and the creation of durable coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-BIS(TRICHLOROSILYLETHYL)DODECAFLUOROHEXANE is unique due to its specific chain length and the presence of trichlorosilylethyl groups, which provide distinct chemical properties. These properties make it particularly useful in applications requiring strong surface adhesion and chemical resistance .

Properties

IUPAC Name

trichloro-(3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-10-trichlorosilyldecyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl6F12Si2/c11-29(12,13)3-1-5(17,18)7(21,22)9(25,26)10(27,28)8(23,24)6(19,20)2-4-30(14,15)16/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVNRUGIHDERJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(C(C(C(C(C(CC[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl6F12Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001141910
Record name Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35192-54-2
Record name Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35192-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, (3,3,4,4,5,5,6,6,7,7,8,8-dodecafluoro-1,10-decanediyl)bis[trichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001141910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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